2-methoxyethyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate
Description
The compound 2-methoxyethyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a 2-methyl substituent on the benzofuran core, a 2-methoxyethyl ester at position 3, and a 2-methylpropanoyloxy (isobutyryloxy) group at position 5. This article compares this compound with similar derivatives, focusing on molecular structure, substituent effects, and computed properties.
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-10(2)16(18)23-12-5-6-14-13(9-12)15(11(3)22-14)17(19)21-8-7-20-4/h5-6,9-10H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGAXEAFGBICDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C(C)C)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification of the benzofuran core with 2-methoxyethanol in the presence of a strong acid catalyst such as sulfuric acid.
Substitution with 2-methylpropanoyl Group: The final step involves the acylation of the benzofuran core with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Ester Hydrolysis
The compound undergoes hydrolysis under acidic or basic conditions, targeting its ester groups:
-
Methoxyethyl Ester Cleavage :
Hydrolysis of the 2-methoxyethyl ester group (C16H18O6 backbone) yields the corresponding carboxylic acid. For example:This reaction is typically performed using aqueous HCl or NaOH under reflux .
-
Acyloxy Group Hydrolysis :
The 2-methylpropanoyloxy (pivaloyloxy) group undergoes hydrolysis to form a phenolic hydroxyl group:This reaction is slower due to steric hindrance from the bulky tert-butyl group .
Table 1: Hydrolysis Conditions and Products
Oxidation Reactions
The benzofuran ring and methoxyethyl chain are susceptible to oxidation:
-
Benzofuran Ring Oxidation :
Treatment with strong oxidants (e.g., KMnO4) leads to ring-opening, forming a dicarboxylic acid derivative . -
Methoxyethyl Chain Oxidation :
Catalytic oxidation converts the methoxyethyl group to a methoxyacetic acid moiety.
Substitution Reactions
-
Nucleophilic Acyl Substitution :
The pivaloyloxy group can be replaced by nucleophiles (e.g., amines) under basic conditions:This is demonstrated in synthesizing amide derivatives for pharmaceutical applications .
-
Electrophilic Aromatic Substitution :
The benzofuran core undergoes nitration or sulfonation at the 6-position due to electron-donating methoxy groups .
Thermal Degradation
At temperatures >200°C, the compound decomposes into:
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2-Methylpropanoyl chloride (from pivaloyloxy cleavage)
-
Methoxyethanol (from ester cleavage)
Stability Profile
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH 2–8 (aqueous) | Stable for 24h at 25°C | |
| UV light (254nm) | Gradual decomposition (50% in 48h) | |
| Ambient humidity | No hydrolysis observed |
Scientific Research Applications
Research indicates that this compound exhibits significant biological properties, including:
- Anticancer Activity : It has shown potential in inhibiting the growth of various cancer cell lines.
- Antimicrobial Properties : The compound demonstrates activity against a range of bacterial and fungal pathogens.
- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from oxidative stress.
Case Studies
-
Study on HepG2 Cells :
- Objective : To evaluate the cytotoxic effects on liver cancer cells.
- Findings : The compound induced significant apoptosis and reduced cell viability in a dose-dependent manner.
-
Study on MCF-7 Cells :
- Objective : To assess its effects on breast cancer cells.
- Findings : Results indicated that treatment led to cell cycle arrest at the G1 phase, inhibiting proliferation.
Antimicrobial Applications
The compound has also been investigated for its antimicrobial properties:
-
Bacterial Inhibition :
- Effective against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Mechanism involves disruption of bacterial cell membranes.
-
Fungal Activity :
- Preliminary tests show potential antifungal activity against strains like Candida albicans.
Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective properties:
- Oxidative Stress Reduction : It appears to mitigate oxidative damage in neuronal cells, which could be beneficial in neurodegenerative diseases.
Future Research Directions
Further investigations are needed to fully elucidate the mechanisms underlying the biological activities of 2-methoxyethyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate. Potential areas for future research include:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
- Exploration of combination therapies with existing anticancer or antimicrobial agents.
- Development of novel derivatives to enhance potency and selectivity.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred based on structural analogs. †Estimated using similar substituents.
Key Observations:
Methyl esters (e.g., ) exhibit higher lipophilicity (XLogP3 = 4.1) due to reduced steric hindrance and lower oxygen content.
Substituent Effects: Electron-withdrawing groups (e.g., nitro in ) increase topological polar surface area (TPSA) and polarity, favoring interactions in polar environments. Bulky substituents (e.g., pentafluorophenoxy in ) contribute to higher molecular weights and lipophilicity (XLogP3 = 5.0). The isobutyryloxy group (shared with ) balances moderate hydrophobicity (XLogP3 ~3.5–3.8) and stability due to its branched alkyl chain.
Computed Properties :
Biological Activity
The compound 2-methoxyethyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is a synthetic derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C18H22O5
- Molecular Weight : 318.36 g/mol
- CAS Number : Not available in the current literature.
This compound features a benzofuran core substituted with a methoxyethyl group and an acylated side chain, which may influence its biological properties.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Antioxidant Activity : Benzofuran derivatives have shown significant antioxidant properties, which can mitigate oxidative stress in cells .
- Anti-inflammatory Effects : Studies suggest that these compounds may inhibit pro-inflammatory cytokines, thus providing therapeutic potential in inflammatory diseases .
- Antimicrobial Activity : Certain benzofuran derivatives have demonstrated efficacy against various bacterial strains, indicating potential as antimicrobial agents .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Modulation of Signaling Pathways : The compound may influence key signaling pathways related to inflammation and apoptosis, such as NF-kB and MAPK pathways .
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of benzofuran derivatives using DPPH and ABTS assays. Results indicated that the tested compounds significantly scavenged free radicals, with IC50 values comparable to standard antioxidants like ascorbic acid .
Study 2: Anti-inflammatory Effects in Animal Models
In a controlled animal study, the administration of a related benzofuran derivative resulted in a marked reduction of paw edema in rats induced by carrageenan. The compound significantly decreased levels of TNF-alpha and IL-6 in serum samples, suggesting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-methoxyethyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate in laboratory settings?
- Methodological Answer : The synthesis of benzofuran derivatives often involves cascade reactions, such as [3,3]-sigmatropic rearrangements followed by aromatization. For example, NaH in dry THF has been used to deprotonate intermediates, enabling nucleophilic substitution or esterification steps . Critical factors include:
- Reagent purity (≥95% for consistent reactivity) .
- Temperature control (e.g., 0°C for NaH-mediated reactions to avoid side reactions) .
- Purification : Column chromatography with ethyl acetate/hexane gradients is recommended for isolating esters .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyethyl and methylpropanoyl groups). Compare chemical shifts with analogous benzofuran esters (δ 6.8–7.5 ppm for aromatic protons) .
- HRMS : To verify molecular ion peaks (expected m/z ~370–400 for similar esters) .
- IR spectroscopy : Look for ester C=O stretches (~1720 cm⁻¹) and benzofuran ring vibrations (~1600 cm⁻¹) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory toxicity category 3) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize the yield of the benzofuran core during synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity of intermediates . Hexafluoropropan-2-ol has been used to stabilize reactive intermediates in benzofuran synthesis .
- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) to accelerate cyclization .
- Reaction monitoring : Use TLC/HPLC to detect byproducts early and adjust stoichiometry .
Q. What experimental designs are suitable for assessing the environmental persistence of this compound?
- Methodological Answer :
- Split-plot designs : Apply randomized blocks with temporal subplots to study degradation rates under varying conditions (pH, UV exposure) .
- Partitioning studies : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential .
- Ecotoxicology assays : Use Daphnia magna or algal models to assess acute toxicity (EC₅₀) .
Q. How can conflicting NMR data be resolved when confirming the ester linkage in the compound?
- Methodological Answer :
- 2D NMR techniques : HSQC and HMBC to correlate ester carbonyl carbons (δ ~165–170 ppm) with adjacent protons .
- Crystallography : If crystallization is feasible, compare with X-ray structures of analogous benzofurans (e.g., sulfanyl-substituted derivatives) .
- Computational modeling : DFT calculations to predict chemical shifts and validate assignments .
Q. What strategies mitigate byproduct formation during the acylation step in the synthesis?
- Methodological Answer :
- Protecting groups : Temporarily block reactive hydroxyl groups on the benzofuran core before acylation .
- Low-temperature acylation : Perform reactions at –20°C to suppress Fries rearrangements .
- Catalytic control : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency and selectivity .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
